Ethambutol, (R,R)-
Overview
Description
Ethambutol, (R,R)-, also known as (−)-2,2’-(1,2-ethanediyldiimino)dibutan-1-ol, is a chiral compound primarily used as an antimycobacterial agent. It is one of the enantiomers of ethambutol, with the other being (S,S)-ethambutol. Ethambutol is widely recognized for its role in the treatment of tuberculosis and other mycobacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethambutol, (R,R)-, can be synthesized through several methods. One common approach involves the condensation of (S)-2-aminobutanol with 1,2-dichloroethane. This reaction is typically carried out in a low-boiling organic solvent, and the hydrochloric acid produced during the reaction is neutralized . Another method involves the reaction of 2-amino-1-butanol with carbonic ester to generate an intermediate compound, which is then reacted with dihaloethane and subsequently hydrolyzed to form ethambutol .
Industrial Production Methods: Industrial production of ethambutol often employs the direct condensation of (S)-2-aminobutanol with 1,2-dichloroethane. This method is favored due to its simplicity, high yield, and cost-effectiveness. The reaction is typically carried out at elevated temperatures, and the resulting product is purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Ethambutol, (R,R)-, undergoes various chemical reactions, including:
Oxidation: Ethambutol can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert ethambutol into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amino groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethambutol derivatives.
Scientific Research Applications
Ethambutol, (R,R)-, has a wide range of scientific research applications:
Mechanism of Action
Ethambutol, (R,R)-, exerts its effects by inhibiting the enzyme arabinosyltransferase, which is involved in the polymerization of arabinose into arabinan and arabinogalactan, essential components of the mycobacterial cell wall. By inhibiting this enzyme, ethambutol disrupts the synthesis of the cell wall, leading to the inhibition of cell division and growth of Mycobacterium tuberculosis .
Comparison with Similar Compounds
(S,S)-Ethambutol: The enantiomer of (R,R)-ethambutol, which is more potent in its antitubercular activity.
Isoniazid: Another front-line antitubercular drug that inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.
Rifampicin: An antibiotic that inhibits bacterial RNA synthesis by binding to the RNA polymerase enzyme.
Uniqueness of Ethambutol, (R,R)-: Ethambutol, (R,R)-, is unique in its specific inhibition of arabinosyltransferase, which distinguishes it from other antitubercular drugs that target different pathways. Additionally, its chiral nature allows for selective interactions with biological targets, contributing to its efficacy and safety profile .
Properties
IUPAC Name |
(2R)-2-[2-[[(2R)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUTYOVWOVBAKS-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCCNC(CC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CO)NCCN[C@H](CC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028791 | |
Record name | (-)-Ethambutol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501028791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10054-05-4 | |
Record name | Ethambutol, (R,R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010054054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Ethambutol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501028791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHAMBUTOL, (R,R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV86Y0CIVF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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